molecular formula C22H23FN4O3 B2629997 3-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-5-methyl-5-phenyl-1H-imidazole-2,4(3H,5H)-dione CAS No. 956263-04-0

3-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-5-methyl-5-phenyl-1H-imidazole-2,4(3H,5H)-dione

Cat. No.: B2629997
CAS No.: 956263-04-0
M. Wt: 410.449
InChI Key: JPFLGNGYDMEONY-UHFFFAOYSA-N
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Description

3-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-5-methyl-5-phenyl-1H-imidazole-2,4(3H,5H)-dione is a complex organic compound featuring a piperazine ring substituted with a fluorophenyl group, an imidazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-5-methyl-5-phenyl-1H-imidazole-2,4(3H,5H)-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to minimize human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the imidazole moiety.

    Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups under appropriate conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Products include ketones or carboxylic acids depending on the extent of oxidation.

    Reduction: Alcohols or amines are common products.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound is studied for its potential interactions with various enzymes and receptors. Its piperazine and imidazole moieties are known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its pharmacological properties

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-5-methyl-5-phenyl-1H-imidazole-2,4(3H,5H)-dione involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the piperazine and imidazole rings facilitate interactions with biological macromolecules. These interactions can modulate signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the imidazole ring.

    5-methyl-5-phenylimidazolidine-2,4-dione: Contains the imidazole ring but lacks the piperazine and fluorophenyl groups.

Uniqueness

The uniqueness of 3-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-5-methyl-5-phenyl-1H-imidazole-2,4(3H,5H)-dione lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both piperazine and imidazole rings, along with the fluorophenyl group, allows for versatile interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c1-22(16-5-3-2-4-6-16)20(29)27(21(30)24-22)15-19(28)26-13-11-25(12-14-26)18-9-7-17(23)8-10-18/h2-10H,11-15H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFLGNGYDMEONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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